4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H16BrN3 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
4-bromo-1-(3-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16BrN3/c1-4-6(2)7(3)13-5-8(10)9(11)12-13/h5-7H,4H2,1-3H3,(H2,11,12) |
InChI Key |
PIQSKYIUVGMASV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Alkylation: The final step involves the introduction of the 3-methylpentan-2-yl group at the 1-position of the pyrazole ring. This can be done using an alkyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazoles with different functional groups at the 4-position.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered electronic and steric properties.
Scientific Research Applications
4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the alkyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often studied through biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural analogs, focusing on substituent variations and their impact on properties:
Electronic and Reactivity Trends
- Bromine Position : Bromine at position 4 (common across analogs) enables nucleophilic substitution reactions. For example, in 4-Bromo-1-methyl-1H-pyrazol-3-amine , bromine can be replaced by amines or thiols under mild conditions.
- Substituent Electronic Effects : Aromatic substituents (e.g., 4-fluorobenzyl in CAS 1001757-57-8) increase electron density at the pyrazole ring, altering NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons). In contrast, aliphatic groups (e.g., 3-methylpentan-2-yl) shield the ring, leading to upfield shifts in ¹H NMR.
Biological Activity
4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound characterized by a pyrazole ring, which includes two nitrogen atoms. Its unique structure, featuring a bromine atom at the 4-position and a branched alkyl side chain, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₆BrN₃
- Molecular Weight : 246.15 g/mol
- CAS Number : 1936555-39-3
Pharmacological Activity
The pyrazole scaffold has been recognized for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound are under preliminary investigation, but insights can be drawn from related compounds.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. Compounds with similar structures have exhibited antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. These studies suggest that modifications in the pyrazole ring can enhance cytotoxicity against tumor cells .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains and fungi. For example, certain derivatives were tested against E. coli and Aspergillus niger, demonstrating significant inhibitory effects at specific concentrations .
The mechanism of action for this compound may involve interactions with various biological macromolecules. Studies on related pyrazole compounds indicate that they may act as inhibitors of specific enzymes or receptors involved in inflammatory pathways or cancer progression.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazol-3-amines | Bromine at position 4; methyl group at position 1 | 0.77 |
| 5-Bromo-1-methyl-1H-pyrazol-3-amines | Bromine at position 5; methyl group at position 1 | 0.65 |
| 4-Bromo-1,3-dimethyl-1H-pyrazole | Two methyl groups; bromine at position 4 | 0.67 |
| 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | Acetonitrile substituent; bromine at position 2 | 0.66 |
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Anti-inflammatory Effects : A study synthesized novel pyrazole derivatives that showed substantial inhibition of TNF-alpha and IL6 in vitro, suggesting a strong anti-inflammatory profile .
- Anticancer Research : Pyrazole-based compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects and establishing a basis for further development in cancer therapy .
- Antimicrobial Screening : Derivatives were screened against common pathogens, showing promising results that warrant further exploration into their use as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
